molecular formula C5H6ClN3O2 B2748263 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride CAS No. 2172626-49-0

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride

Cat. No.: B2748263
CAS No.: 2172626-49-0
M. Wt: 175.57
InChI Key: RQFVOBHAAAMRLF-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-2-Nitroethenyl]-1H-imidazole hydrochloride (CAS 2172626-49-0 ) is a high-purity chemical compound offered for research and development purposes. It features an imidazole ring, a versatile scaffold recognized for its significant role in pharmaceutical and organic chemistry . The molecular formula is C5H6ClN3O2, and it has a molecular weight of 175.57 g/mol . Imidazole and its derivatives are considered a unique and multifaceted scaffold due to their diverse applications . They are known to interact with various therapeutic targets, enzymes, and receptors in biological systems, which leads to a wide range of potential biological activities . Specifically, several imidazole-based compounds have been investigated for high therapeutic efficacy in treating various diseases, highlighting the value of this chemical class in drug discovery . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(E)-2-nitroethenyl]-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c9-8(10)2-1-5-3-6-4-7-5;/h1-4H,(H,6,7);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVOBHAAAMRLF-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=C[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172626-49-0
Record name 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride typically involves the reaction of imidazole with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitroethenyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride typically involves the reaction of imidazole with nitroethene in the presence of a base such as sodium hydroxide. This process facilitates the formation of the nitroethenyl group, followed by treatment with hydrochloric acid to yield the hydrochloride salt . The compound possesses a unique structure that allows for various chemical reactions, including oxidation, reduction, and substitution .

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an essential component in organic synthesis .

Biology

The compound has been studied for its potential antimicrobial properties . Research indicates that it exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant Staphylococcus aureus4 µg/mL

Medicine

In medicine, this compound is being investigated for its potential use in drug development, particularly against microbial infections and cancer . The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .

Case Study 1: Antimicrobial Activity

A study on the antimicrobial efficacy of various imidazole derivatives demonstrated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for new antibiotics .

Case Study 2: Anticonvulsant Activity

Research into related imidazole derivatives has revealed anticonvulsant properties through modulation of neurotransmitter systems. Although specific data on this compound is limited, its structural similarity suggests potential therapeutic effects in epilepsy models .

Mechanism of Action

The mechanism of action of 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Imidazole Derivatives

2-[(E)-2-(3-Chlorophenyl)vinyl]-1-methyl-5-nitro-1H-imidazole ()
  • Structure : Features a nitro group at the 5-position and a 3-chlorophenyl-substituted vinyl group at the 2-position, with a methyl group at the 1-position.
  • Synthesis : Synthesized via condensation of Dimetridazole with substituted benzaldehydes under NaOEt catalysis, yielding yellow/orange solids purified by column chromatography .
  • Key Differences: The methyl group at N-1 reduces hydrogen-bonding capability compared to the unsubstituted NH in the target compound.
  • Analytical Data : ¹H NMR and HRMS confirmed regioselectivity and purity, with C/H/N analysis matching theoretical values .
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols ()
  • Structure: Combines a 5-nitroimidazole core with aryl ethanol side chains.
  • Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology to couple α-carbonyl esters with imidazole precursors .
  • Key Differences: The aryl ethanol moiety introduces hydroxyl groups, enhancing solubility in polar solvents. Dimethyl substitution at N-1 and N-2 restricts conformational flexibility compared to the target compound’s unsubstituted NH.

Benzyl-Substituted Imidazole Hydrochlorides

Detomidine Hydrochloride ()
  • Structure : 5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole hydrochloride (MF: C₁₂H₁₄N₂·HCl).
  • Applications : Veterinary sedative (Domosedan®) due to α₂-adrenergic agonist activity .
  • Key Differences :
    • The bulky 2,3-dimethylbenzyl group increases lipophilicity (logP >2) compared to the nitroethenyl group, favoring blood-brain barrier penetration.
    • Higher molecular weight (222.7 g/mol) vs. the target compound (179.57 g/mol) impacts pharmacokinetics .
5-[2-(3,4-Dimethylphenyl)-2-phenylethyl]-1H-imidazole Hydrochloride ()
  • Structure : A diarylethyl-substituted imidazole with a complex aromatic side chain.
  • Key Differences :
    • The diarylethyl group introduces significant steric hindrance, reducing reactivity in electrophilic substitutions.
    • Higher molecular weight (200.29 g/mol) and hydrophobicity limit aqueous solubility compared to the target compound .

Halogenated and Alkylated Imidazoles

1-(2-Chloroethyl)-2-ethyl-1H-imidazole Hydrochloride ()
  • Structure : Contains a chloroethyl group at N-1 and an ethyl group at C-2.
  • Key Differences: The chloroethyl group increases electrophilicity, making it reactive in nucleophilic substitutions. Lacks the conjugated nitroethenyl system, resulting in reduced UV absorbance (λmax <214 nm vs.
5-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole Hydrochloride ()
  • Structure : Chloromethyl and benzyl substituents enhance steric bulk.
  • Key Differences :
    • The benzyl group at N-1 and chloromethyl at C-5 create a highly lipophilic profile (logP ~3.5), unlike the nitroethenyl group’s moderate polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS [M+H]⁺ (Ų) Key Applications/Properties
5-[(E)-2-Nitroethenyl]-1H-imidazole·HCl C₅H₅N₃O₂·HCl 179.57 Nitroethenyl (E-config) 124.7 Unknown (research compound)
2-[(E)-2-(3-ClPh)vinyl]-1-Me-5-NO₂-Im·HCl C₁₂H₁₀ClN₃O₂ 263.68 3-ClPh-vinyl, Me N/A Synthetic intermediate
Detomidine·HCl C₁₂H₁₄N₂·HCl 222.7 2,3-Me₂Ph-CH₂ N/A Veterinary sedative
1-(2-ClEt)-2-Et-Im·HCl C₆H₁₀Cl₂N₂ 179.06 ClEt, Et N/A Reactive intermediate

Biological Activity

5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H5_5N3_3O2_2
  • SMILES Notation : C1=C(NC=N1)/C=C/N+[O-]
  • InChI : InChI=1S/C5H5N3O2/c7-5(8)4-3-6-1-2-9-4/h1-3H,(H3,6,7,8)

This compound features a nitroethenyl group attached to an imidazole ring, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets. It is known to exhibit:

  • Antimicrobial Activity : The compound has shown effectiveness against several microbial strains, including bacteria and protozoa. Its mechanism may involve the disruption of cellular processes in pathogens.
  • Antiprotozoal Activity : Similar to other imidazole derivatives, it may inhibit the growth of protozoan parasites by interfering with their metabolic pathways.

Antimicrobial Properties

Research indicates that compounds related to imidazole structures exhibit significant antimicrobial activity. For example, studies have demonstrated that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
5a15 (E. coli)
5b19 (P. aeruginosa)
5c22 (B. subtilis)
Streptomycin28 (E. coli)

These results suggest that modifications in the imidazole structure can enhance antimicrobial efficacy .

Antiprotozoal Activity

The compound has been investigated for its potential as an antiprotozoal agent. A study on related compounds indicated that they effectively target Trichomonas vaginalis, a common protozoan pathogen. Metabolites derived from these compounds maintained similar activity levels while exhibiting reduced toxicity .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of nitroimidazoles, including this compound, and evaluated their biological activities. The findings highlighted the compound's potential in treating infections caused by resistant strains of bacteria .
  • Therapeutic Applications : Research has explored the use of this compound in treating conditions like bacterial infections and parasitic diseases. Its ability to inhibit specific enzymes in pathogens is a focal point for developing new therapeutic agents .

Q & A

Basic Questions

Q. What established synthetic routes are available for 5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride, and what are their key reaction conditions?

  • Methodology : The synthesis typically involves cyclization reactions of nitrile precursors or substitution reactions on imidazole scaffolds. For example:

  • Nickel-catalyzed addition : Cyclization of amido-nitriles under mild conditions with nickel catalysts, enabling functional group tolerance (e.g., aryl halides) .
  • Nitroethenyl group introduction : Reaction of imidazole derivatives with nitroethylene precursors under controlled pH (6–8) and temperature (25–60°C), often using hydrogen peroxide as an oxidizing agent .
    • Data Table :
MethodCatalysts/ReagentsYield (%)Key ConditionsReference
Nickel-catalyzed cyclizationNiCl₂, NaBH₄65–78pH 7, 40°C, 12 h
Nitroethenyl additionH₂O₂, NaOH55–70pH 6.5, 50°C, 8 h

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Essential for confirming the (E)-configuration of the nitroethenyl group (δ 7.2–7.8 ppm for vinyl protons) and imidazole ring protons (δ 7.5–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 228.06) and nitro group fragmentation patterns .
  • IR Spectroscopy : Identifies nitro group stretches (~1520 cm⁻¹) and imidazole N-H bonds (~3200 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

  • Methodology :

  • Store at -20°C under inert gas (argon) to prevent hydrolysis of the nitroethenyl group .
  • Avoid exposure to light, as UV irradiation may induce isomerization (E→Z) or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to detect by-products (e.g., Z-isomers or nitro group reduction products) .
  • Dynamic NMR : Monitor temperature-dependent shifts to confirm conformational stability of the nitroethenyl group .
    • Case Study : A batch showing δ 7.1 ppm (¹H NMR) instead of δ 7.6 ppm was traced to residual solvent (DMSO) interference; deuterated chloroform resolved the issue .

Q. What strategies optimize reaction yields when competing side reactions occur during nitroethenyl group formation?

  • Methodology :

  • Competing Reaction : Nitro group reduction to amine under excess NaBH₄ .
  • Mitigation :
  • Use stoichiometric H₂O₂ to limit over-reduction .
  • Introduce radical scavengers (e.g., BHT) to suppress free-radical side pathways .

Q. How can the reaction mechanism of nitroethenyl group formation be elucidated?

  • Methodology :

  • Isotopic Labeling : Track ¹⁵N-labeled nitro precursors via MS to confirm stepwise addition vs. concerted pathways .
  • Computational Modeling : DFT studies reveal a two-step mechanism: (1) nucleophilic attack on nitrile, (2) nitro group conjugation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of imidazole derivatives?

  • Case Study : Conflicting antimicrobial activity data ( vs. 10) may arise from:

  • Structural Analogues : Minor substitutions (e.g., methyl vs. chloro groups) alter hydrophobicity and target binding .
  • Assay Variability : Differences in bacterial strains (Gram±) or MIC measurement protocols .
    • Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Pharmacological Activity Design

Q. What structural modifications enhance the pharmacological profile of this compound?

  • Methodology :

  • Nitro Group Replacement : Substitute with sulfonamide to reduce cytotoxicity while retaining activity .
  • Imidazole Ring Functionalization : Add 4-chlorophenyl groups to improve blood-brain barrier penetration (see Detomidine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.